6-Amino-2,3-dimethylphenol hydrochloride

Beschreibung

BenchChem offers high-quality 6-Amino-2,3-dimethylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2,3-dimethylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

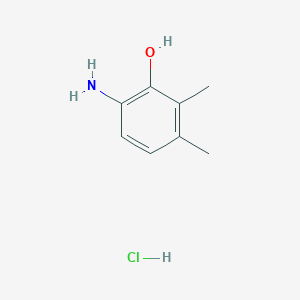

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-amino-2,3-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFACRGHRXTMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 6-Amino-2,3-dimethylphenol hydrochloride

An In-depth Technical Guide: 6-Amino-2,3-dimethylphenol Hydrochloride

This guide provides a comprehensive technical overview of 6-Amino-2,3-dimethylphenol hydrochloride, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to offer insights into synthesis, characterization, and application, grounded in established chemical principles.

Section 1: Chemical Identity and Core Physicochemical Properties

6-Amino-2,3-dimethylphenol hydrochloride is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring a primary amine, a hydroxyl group, and two methyl groups on a benzene ring, makes it a functionally rich and versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

| Property | Value | Source |

| IUPAC Name | 6-Amino-2,3-dimethylphenol hydrochloride | Internal |

| CAS Number | 131142-40-0 | [1] |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| Canonical SMILES | Cl.NC1=C(O)C(C)=C(C)C=C1 | Internal |

| InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥95.0% | [1] |

| Physical Form | Solid (Typical) | [2] |

Section 2: Synthesis and Purification Strategy

The synthesis of 6-Amino-2,3-dimethylphenol hydrochloride is not commonly detailed in standard literature. However, a robust and logical pathway can be designed starting from the commercially available precursor, 2,3-dimethylphenol. The chosen strategy involves electrophilic aromatic substitution (nitration) followed by reduction and subsequent salt formation. This multi-step process is a cornerstone of aromatic chemistry.

Proposed Synthetic Workflow

The transformation from 2,3-dimethylphenol to the target compound leverages fundamental organic reactions. The hydroxyl and methyl groups are ortho-, para-directing activators. Nitration is expected to occur at the position para to the hydroxyl group and ortho to a methyl group (position 6), which is sterically accessible.

Caption: Proposed multi-step synthesis of 6-Amino-2,3-dimethylphenol HCl.

Experimental Protocol: A Guideline

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Step 1: Nitration of 2,3-Dimethylphenol

-

Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent side reactions with the electron-rich phenol.

-

Dissolution: Dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.[3]

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic nitration reaction and prevent over-nitration or degradation.

-

Reagent Addition: Add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into ice-cold water. The nitro-substituted product should precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Setup: In a round-bottom flask, suspend the synthesized 6-Nitro-2,3-dimethylphenol (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Reducing Agent: Add stannous chloride (SnCl₂) (2.5-3.0 eq) portion-wise. This is a classic method for reducing aromatic nitro groups to amines with high selectivity. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Heating: Heat the mixture to reflux (typically 60-80 °C) for several hours until TLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 6-Amino-2,3-dimethylphenol free base in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.

-

Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation & Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry in a vacuum oven. Recrystallization from an ethanol/ether mixture can be performed for further purification.

Section 3: Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Expected Spectroscopic Signatures

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the ~6.5-7.5 ppm region, corresponding to the two protons on the aromatic ring.

-

Methyl Protons: Two singlets in the ~2.0-2.5 ppm region, each integrating to 3H.

-

Amine/Hydroxyl/HCl Protons: Broad signals that are D₂O exchangeable. The amine (NH₃⁺) and hydroxyl (OH) protons will likely appear as broad singlets at variable chemical shifts, often downfield.

-

-

¹³C NMR (in DMSO-d₆):

-

Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Aromatic carbons will appear in the ~110-160 ppm range, while the two methyl carbons will be upfield (~15-25 ppm).

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: A broad, complex band around 2500-3200 cm⁻¹ characteristic of an amine salt (R-NH₃⁺).

-

C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₁NO + H⁺.

-

Standard Analytical Workflow for Purity Assessment

A robust quality control workflow ensures the reliability of the material for downstream applications.

Caption: Standard HPLC-UV-MS workflow for purity and identity confirmation.

Section 4: Applications in Medicinal Chemistry and Drug Development

The structural motifs within 6-Amino-2,3-dimethylphenol hydrochloride make it a valuable scaffold for drug discovery.

-

Versatile Building Block: The primary amine and hydroxyl groups are key functional handles for derivatization. The amine can be readily converted into amides, sulfonamides, or used in reductive amination, while the phenol can form ethers or esters. This allows for the rapid generation of compound libraries for high-throughput screening.[4]

-

Scaffold for Privileged Structures: Phenol and aniline moieties are common in FDA-approved drugs.[4] This compound provides a pre-functionalized, sterically defined core that can be elaborated to target various biological systems, from kinases to GPCRs.

-

Bioisosteric Replacement: The aminophenol core can serve as a bioisostere for other functionalities, such as catechols or carboxylic acids, in efforts to modulate physicochemical properties like metabolic stability, cell permeability, and receptor binding affinity.[5]

-

Fragment-Based Drug Design (FBDD): As a low molecular weight compound (173.64 g/mol ), it fits the criteria for a fragment. It can be used in screening campaigns to identify initial low-affinity binders to a biological target, which can then be optimized into potent leads.

Section 5: Safety, Handling, and Storage

While specific toxicity data for this compound is limited, the known hazards of its parent class, xylenols (dimethylphenols), provide a strong basis for safe handling protocols. Xylenols are known to be corrosive and toxic.[2][6]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

-

Corrosion/Irritation: Causes severe skin burns and eye damage. Highly destructive to mucous membranes and the upper respiratory tract.[2][3]

-

Organ Toxicity: Chronic exposure may lead to liver and kidney damage.[3]

Safe Handling and Storage

| Guideline | Protocol |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Work in a certified chemical fume hood. |

| Handling | Avoid creating dust. Use appropriate tools for weighing and transferring solids. Ensure adequate ventilation. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents, bases, acid chlorides, and acid anhydrides.[6][7] |

| Spill Response | For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol), transfer to a sealed container for disposal. Do not allow the chemical to enter the environment.[3][6] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |

Section 6: Conclusion

6-Amino-2,3-dimethylphenol hydrochloride is more than a catalog chemical; it is a potent synthetic intermediate with significant potential in medicinal chemistry and materials science. Its defined structure, combined with multiple functionalization points, provides a reliable platform for the development of novel molecular entities. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for any researcher aiming to leverage its capabilities in advanced scientific applications.

References

-

6-amino-2,3-dimethylphenol hydrochloride | CymitQuimica.

-

6-Amino-2,3-dimethylquinoxaline 95 7576-88-7 - Sigma-Aldrich.

-

6-Amino-2,4-xylenol | C8H11NO | CID 100530 - PubChem - NIH.

-

Scientific Committee on Consumer Safety SCCS - European Commission.

-

2,3-dimethylphenol synthesis - ChemicalBook.

-

Synthesis of 6-tert.-butyl-2,3-dimethyl-4-hydroxybenzyl chloride - PrepChem.com.

-

Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? - Chemistry Stack Exchange.

-

Phenol, 2,3-dimethyl- - the NIST WebBook - National Institute of Standards and Technology.

-

3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm.

-

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) - CAS Common Chemistry.

-

Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - NIH.

-

2,3-DIMETHYLPHENOL - CAMEO Chemicals - NOAA.

-

3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem.

-

2,3-Dimethylphenol - Hazardous Agents - Haz-Map.

-

Hydrogels and Their Applications in Targeted Drug Delivery - MDPI.

-

Nanoparticle drug delivery innovation could enhance drug development.

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC.

-

ICSC 0601 - XYLENOL (MIXED ISOMERS) - INCHEM.

-

4-amino-2,6-xylenol hydrochloride | 10486-48-3 - ChemicalBook.

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol - ResearchGate.

-

Squaryl molecular metaphors - application to rational drug design and imaging agents.

-

2,6-Dimethylphenol | 576-26-1 - ChemicalBook.

Sources

- 1. 6-amino-2,3-dimethylphenol hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 2,3-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. ICSC 0601 - XYLENOL (MIXED ISOMERS) [inchem.org]

- 7. 2,6-Dimethylphenol | 576-26-1 [chemicalbook.com]

An In-depth Technical Guide to 6-Amino-2,3-dimethylphenol hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 6-Amino-2,3-dimethylphenol hydrochloride, a substituted aminophenol of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identifiers, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety and handling information.

Compound Identification and Physicochemical Properties

6-Amino-2,3-dimethylphenol hydrochloride is a fine chemical intermediate. Its unique substitution pattern on the phenol ring makes it a valuable building block in the synthesis of more complex molecules.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. The primary identifiers for 6-Amino-2,3-dimethylphenol hydrochloride are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 131142-40-0 | CymitQuimica[1] |

| Chemical Formula | C₈H₁₂ClNO | CymitQuimica[1] |

| Molecular Weight | 173.64 g/mol | CymitQuimica[1] |

| IUPAC Name | 6-Amino-2,3-dimethylphenol hydrochloride | Inferred from structure |

| InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N | CymitQuimica[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, influencing solubility, reactivity, and storage conditions. While experimental data for this specific hydrochloride salt is not widely published, the properties of the free base and related dimethylphenol isomers provide valuable insights.

| Property | Value | Notes |

| Appearance | Off-white to light brown crystalline solid | Expected based on related aminophenols. |

| Melting Point | 70-73 °C (for 2,3-dimethylphenol) | The hydrochloride salt is expected to have a significantly higher melting point. |

| Boiling Point | 217 °C (for 2,3-dimethylphenol) | Decomposition of the hydrochloride salt may occur at elevated temperatures. |

| Solubility | Soluble in water and lower alcohols. | The hydrochloride form enhances aqueous solubility. |

Synthesis of 6-Amino-2,3-dimethylphenol hydrochloride

The synthesis of 6-Amino-2,3-dimethylphenol can be achieved through a two-step process starting from 2,3-dimethylphenol: nitration followed by reduction. The resulting free base is then converted to its hydrochloride salt. This pathway is a common and effective method for introducing an amino group onto a phenol ring.

Synthetic Pathway Overview

Caption: Synthetic pathway for 6-Amino-2,3-dimethylphenol hydrochloride.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 2,3-Dimethylphenol

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. Therefore, direct nitration of 2,3-dimethylphenol is expected to yield a mixture of isomers. The desired 6-nitro-2,3-dimethylphenol is a likely product due to steric hindrance at the 4-position from the adjacent methyl group.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol in a suitable solvent such as acetic anhydride at a low temperature (-10 to 0 °C) using an ice-salt bath.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. The control of temperature is crucial to minimize side reactions and the formation of dinitro products.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted. The crude nitrophenol product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 6-Nitro-2,3-dimethylphenol

The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of a metal in acidic media, such as tin and hydrochloric acid.

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 6-nitro-2,3-dimethylphenol in ethanol.

-

Reduction: Add granulated tin and concentrated hydrochloric acid to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 6-amino-2,3-dimethylphenol.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 6-amino-2,3-dimethylphenol in a suitable organic solvent (e.g., isopropanol or diethyl ether).

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications and Reactivity

Aminophenol derivatives are a versatile class of compounds with applications in various fields, particularly in medicinal chemistry and materials science.[2]

Potential Applications in Drug Discovery

Substituted aminophenols serve as important scaffolds in the development of novel therapeutic agents. They have been investigated for a range of biological activities, including:

-

Anticancer Agents: Certain aminophenol derivatives have shown potent antiproliferative effects against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Properties: The aminophenol structure is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to these molecules.

The specific substitution pattern of 6-amino-2,3-dimethylphenol hydrochloride makes it a candidate for further chemical modification to explore its potential as a bioactive compound.

Role in Organic Synthesis

As a bifunctional molecule, 6-amino-2,3-dimethylphenol hydrochloride can undergo a variety of chemical transformations at both the amino and hydroxyl groups, as well as on the aromatic ring. The amino and hydroxyl groups are ortho-, para-directing and activating, influencing the regioselectivity of further electrophilic aromatic substitution reactions.[1]

Characterization Techniques

The identity and purity of the synthesized 6-Amino-2,3-dimethylphenol hydrochloride should be confirmed using a combination of analytical techniques.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis reactions.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of a related compound, 2-aminophenol, shows characteristic signals for the aromatic protons, as well as the amine and hydroxyl protons.[3] The spectrum of 6-amino-2,3-dimethylphenol would show distinct signals for the two methyl groups and the remaining aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches of the phenol and amino groups, and the C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Safety, Handling, and Storage

Substituted aminophenols should be handled with care, following standard laboratory safety procedures.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[4]

-

Skin and Eye Irritation: May cause skin and eye irritation.[1]

-

Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled.[1]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Amino-2,3-dimethylphenol hydrochloride is a valuable chemical intermediate with potential applications in drug discovery and organic synthesis. Its synthesis via the nitration and subsequent reduction of 2,3-dimethylphenol is a feasible and scalable route. As with all chemical compounds, proper characterization and adherence to safety protocols are essential for its successful and safe utilization in a research and development setting.

References

Sources

Methodological & Application

Application Notes and Protocols for the Safe Handling and Storage of 6-Amino-2,3-dimethylphenol hydrochloride

These application notes provide a detailed guide for the safe handling, storage, and disposal of 6-Amino-2,3-dimethylphenol hydrochloride in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established safety data for structurally similar compounds, such as aminophenols and dimethylphenols, to ensure a high standard of laboratory safety.

Introduction and Chemical Profile

6-Amino-2,3-dimethylphenol hydrochloride is an organic compound used as an intermediate in various synthetic processes.[1] Understanding its chemical properties is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, data from analogous compounds like 2,3-dimethylphenol provide critical safety information.[2][3]

Chemical Properties of 6-Amino-2,3-dimethylphenol hydrochloride: [4]

| Property | Value |

| CAS Number | 131142-40-0 |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Purity | Typically ≥95.0% |

Hazard Identification and Risk Assessment

Based on data from similar compounds, 6-Amino-2,3-dimethylphenol hydrochloride should be treated as a hazardous substance. Primary hazards include:

-

Toxicity: Harmful if swallowed or in contact with skin.[5][6][7]

-

Corrosivity: Causes severe skin burns and eye damage.[5][6][7]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5][7]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[9][10][11][12][13]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield.[6][8][10] | Protects against splashes and dust that can cause severe eye damage.[5][6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][10][12] | Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical.[5][6][7] |

| Body Protection | A lab coat, chemical-resistant apron, or coveralls. Closed-toe shoes are mandatory.[8][10][11] | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][8] If dust formation is likely, a NIOSH-approved respirator is necessary.[6][9] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2][8] |

Handling and Experimental Protocols

Adherence to strict handling procedures is crucial for laboratory safety.

General Handling Workflow

The following diagram illustrates the standard workflow for handling 6-Amino-2,3-dimethylphenol hydrochloride.

Caption: First aid procedures for exposure to 6-Amino-2,3-dimethylphenol hydrochloride.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [5][6][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][6][8]* Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. [5][6][8]Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. [5][6]* Ingestion: Do NOT induce vomiting. [5][6][8]If the victim is conscious and alert, give 2-4 cupfuls of milk or water. [8]

Spill Management

-

Small Spills: Evacuate the area and ensure adequate ventilation. [8]Dampen the solid material with a suitable solvent like 60-70% ethanol to avoid generating dust and transfer it to a suitable container for disposal. [2]* Large Spills: Evacuate the area immediately and contact the institution's environmental health and safety department. [14]

Waste Disposal

All waste containing 6-Amino-2,3-dimethylphenol hydrochloride must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, labeled, and sealed container. [14][15]Do not mix with incompatible waste streams. [14][15]* Container Disposal: Empty containers must be thoroughly rinsed. The first rinse should be collected as hazardous waste. [15][16]For highly toxic compounds, the first three rinses must be collected. [15]

References

- MATERIAL SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2019, March 13).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 14).

- 6-amino-2,3-dimethylphenol hydrochloride. (n.d.). CymitQuimica.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. (2025, August 7). ResearchGate.

- SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).

- p-Aminophenol concentration–time profile for stability study samples. (n.d.). ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4-Aminophenol | C6H7NO | CID 403. (n.d.). PubChem.

- 4-Aminophenol. (n.d.). Wikipedia.

- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.

- 4-Aminophenol stability. (2025, November 4). Reddit.

- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.

- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.hawaii.edu.

- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

- Personal Protective Equipment | PPE Equipment From DuPont. (n.d.). DuPont.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).

- Safety Data Sheet - Thermo Fisher Scientific. (n.d.).

- 3-Amino-2-chloro-6-methylphenol. (n.d.). Apollo Scientific.

- 2,3-DIMETHYLPHENOL. (n.d.). CAMEO Chemicals - NOAA.

- 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477. (n.d.). PubChem.

- 2,3-Dimethylphenol. (n.d.). Haz-Map.

- Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. (n.d.). Benchchem.

- 3-AMINO-2,6-DIMETHYLPHENOL. (n.d.). ChemicalBook.

Sources

- 1. 3-AMINO-2,6-DIMETHYLPHENOL [chemicalbook.com]

- 2. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2,3-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 6-amino-2,3-dimethylphenol hydrochloride | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. quora.com [quora.com]

- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 12. pppmag.com [pppmag.com]

- 13. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Troubleshooting & Optimization

improving reaction yields when using 6-Amino-2,3-dimethylphenol hydrochloride

Status: Operational Subject: Yield Improvement & Oxidation Prevention Target Molecule: 6-Amino-2,3-dimethylphenol hydrochloride (CAS: 5466-96-6) Classification: Ortho-Aminophenol / Heterocycle Precursor

Introduction: The "Black Tar" Paradox

Welcome to the technical support hub for 6-Amino-2,3-dimethylphenol hydrochloride . Researchers often encounter a specific paradox with this molecule: it is a potent precursor for bioactive heterocycles (specifically benzoxazoles and phenoxazines), yet it is chemically fragile.

The presence of the amino group at position 6 (ortho to the phenol) and the methyl group at position 2 creates a unique reactivity profile. The methyl group provides steric bulk that can hinder desired coupling reactions, while the electron-rich amino-phenol core makes the molecule exceptionally prone to oxidative dimerization (forming quinone imines), often observed as the reaction mixture turning black or dark purple.

This guide replaces generic advice with chemically grounded protocols to maximize your yield.

Module 1: Material Integrity & Storage

The First Failure Point: Yield loss often occurs before the reaction starts. The hydrochloride salt is relatively stable, but once neutralized, the free base oxidizes rapidly in air.

Diagnostic: Visual Inspection

| Color | Status | Action Required |

| Off-White / Pale Beige | Optimal | Proceed with reaction immediately. |

| Pink / Light Brown | Compromised | Surface oxidation. Recrystallize if purity is critical (>98%). |

| Dark Brown / Black | Failed | Significant quinone imine formation.[1][2] Discard or sublime. |

Protocol A: The "Inert Blanket" Handling

Never handle the free base in open air.

-

Solvent Degassing: Sparge all reaction solvents with Argon or Nitrogen for at least 20 minutes before adding the reagent.[1] Dissolved oxygen is the primary enemy.

-

In-Situ Neutralization: Do not convert the HCl salt to the free base in a separate step. Add the HCl salt directly to the reaction vessel and neutralize it in situ using a non-nucleophilic base (e.g., DIPEA, Et3N) or an inorganic base (NaOAc) only after the system is under inert gas.

Module 2: Reaction Optimization (Benzoxazole Synthesis)

The most common application for this molecule is cyclization with carboxylic acids or aldehydes to form 4,5-dimethylbenzoxazoles .

The Steric Challenge (The "Methyl Effect")

The methyl group at Position 2 is physically adjacent to the Phenol (Position 1).

-

Consequence: This creates steric hindrance for the initial O-acylation or O-alkylation steps.

-

Solution: You must use forcing conditions (higher temperature or stronger activation) compared to unsubstituted 2-aminophenol.

Workflow Diagram: Optimization Logic

Figure 1: Decision tree for synthesis. PPA is preferred for scale; Microwave is preferred for speed to outrun oxidation.

Protocol B: PPA-Mediated Cyclization (High Yield Method)

Recommended for converting 6-Amino-2,3-dimethylphenol to benzoxazoles.

-

Preparation: Mix 1.0 eq of 6-Amino-2,3-dimethylphenol HCl and 1.05 eq of the Carboxylic Acid precursor.

-

The Medium: Add Polyphosphoric Acid (PPA) (approx. 10-15g per 1g of reactant).

-

Why PPA? It acts as both solvent and acid catalyst.[3] Its high viscosity limits oxygen diffusion, protecting the amine.

-

-

Reaction: Heat to 140–160°C with vigorous stirring.

-

Note: The HCl gas will evolve; ensure venting.

-

-

Monitoring: Track by TLC. If the reaction stalls, add P2O5 to boost the anhydride content of the PPA.

-

Quenching (Critical Step): Pour the hot syrup onto crushed ice/water. Neutralize carefully with 50% NaOH or NH4OH to pH 7–8.

-

Isolation: The product usually precipitates. Filter and wash with water.

Module 3: Workup & Purification (Troubleshooting Yields)

If your reaction worked but your isolated yield is low, you likely lost product during the workup due to the amphoteric nature of the unreacted starting material or the formation of water-soluble byproducts.

Common Issues & Fixes

| Symptom | Probable Cause | Technical Fix |

| Low Mass Balance | Product is soluble in aqueous acid/base. | Isoelectric Precipitation: Benzoxazoles are weak bases. Do not extract at pH < 3. Adjust aqueous layer to pH 8–9 before extraction with EtOAc or DCM. |

| Emulsions | Polymerized "tar" acting as surfactant. | Filtration: Filter the biphasic mixture through a Celite pad before separation to remove the polymeric interface. |

| Product is Colored | Trace oxidation impurities.[1][2] | Reductive Wash: Wash the organic layer with a 5% Sodium Metabisulfite (Na2S2O5) or Sodium Thiosulfate solution. This reduces colored quinoid impurities back to colorless phenols/amines. |

Diagram: The Purification Pathway

Figure 2: Standard workup protocol emphasizing the reductive wash step to improve product quality.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the free base instead of the hydrochloride salt? A: Yes, but it is not recommended. The free base oxidizes much faster. If you must use it, liberate it immediately before use: dissolve the HCl salt in minimal water, neutralize with NaHCO3, extract into the reaction solvent, dry under Nitrogen, and use instantly.

Q: My reaction yields are inconsistent (30% one day, 80% the next). Why? A: This is almost always due to oxygen exclusion . The days you get 30% are likely days where the sparging was insufficient or the headspace was not swept with inert gas. The "Methyl" group makes the molecule electron-rich and thus a "soft" target for oxidation.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is excellent for this substrate.

-

Settings: 180–200°C for 5–10 minutes in PPA or Ionic Liquids.

-

Benefit: The rapid heating profile minimizes the time the molecule spends in the "danger zone" (warm but not hot enough to cyclize), significantly reducing tar formation.

References

-

BenchChem Technical Support. (2025).[1][2] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from 2

-

National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[3][4][5][6] PMC Review. Retrieved from 3

-

Journal of the American Chemical Society. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[4] Retrieved from 4[7]

-

Royal Society of Chemistry. (2015). Aerobic oxidation of 2-aminophenol catalysed by copper(ii) complexes.[8] New Journal of Chemistry. Retrieved from 8

-

NOAA CAMEO Chemicals. 2,3-Dimethylphenol Safety & Hazards. Retrieved from 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Support Center: Purification of 6-Amino-2,3-dimethylphenol Hydrochloride

Topic: Removal of oxidation impurities and stabilization of commercial 6-Amino-2,3-dimethylphenol hydrochloride. CAS: 526-75-0 (Parent Phenol Reference) | Synonyms: 6-Amino-2,3-xylenol HCl; 2-Amino-4,5-dimethylphenol HCl (nomenclature variations exist; verify structure: -OH at 1, -Me at 2,3, -NH2 at 6).

Module 1: Diagnostic & Chemical Context

Q: My commercial bottle arrived as a dark brown/purple powder. Is it usable?

A: The color indicates oxidation, but the bulk material is likely intact. Aminophenols are intrinsically unstable. The "brown" contamination is caused by the formation of quinone imines and polymeric oxidation products. These impurities have high extinction coefficients, meaning even trace amounts (ppm levels) can intensely discolor the entire batch.

-

Impact: For standard synthesis, <1% impurity is often acceptable. However, for transition metal catalysis or biological assays, these quinoid species are "redox active" poisons and must be removed.

Q: Why does this compound oxidize so aggressively?

A: The molecule contains an electron-rich aromatic ring with two donating groups (-OH and -NH2) in a para or ortho relationship (depending on the specific isomer numbering, usually ortho or para to each other). This lowers the oxidation potential, making it susceptible to atmospheric oxygen, which converts the aminophenol into a quinone imine (colored species). The Hydrochloride (HCl) salt form is significantly more stable than the free base, but commercial storage often allows slow ingress of moisture and air, leading to degradation.

Module 2: The "Reductive Recrystallization" Protocol

This is the gold-standard method for purifying oxidized aminophenol salts. It relies on Sodium Dithionite (Na2S2O4) to chemically reduce the colored quinones back to colorless phenols during the crystallization process.

Required Reagents

-

Solvent: Ethanol (95% or Absolute) and 2M HCl.

-

Reducing Agent: Sodium Dithionite (Sodium Hydrosulfite, Na2S2O4).

-

Adsorbent: Activated Charcoal (acid-washed preferred).

-

Inert Gas: Nitrogen or Argon (Critical).

Step-by-Step Methodology

-

Preparation: Sparge all solvents with Nitrogen for 15 minutes prior to use to remove dissolved oxygen.[1][2]

-

Dissolution:

-

Place the crude brown solid in a flask.

-

Add hot Ethanol (approx. 5–10 mL per gram of solid).

-

Crucial Step: Add 1–2 mL of concentrated HCl per 100 mL of solvent. This ensures the amine remains fully protonated, preventing "free base" oxidation.

-

Heat to reflux until the bulk solid dissolves.

-

-

The "Dithionite Rescue":

-

While hot, add powdered Sodium Dithionite (approx. 10–20 mg per gram of substrate).

-

Observation: You should see the dark brown color fade to a pale yellow or clear solution almost immediately.

-

-

Adsorption (Optional but Recommended):

-

If color persists, add Activated Charcoal (5% by weight of substrate). Swirl hot for 2 minutes.

-

-

Filtration:

-

Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and inorganic salts (Na2S2O4 decomposition products).

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature under a Nitrogen blanket.

-

Then, cool to 0°C in an ice bath. White to off-white needles should form.

-

Yield Tip: If no crystals form, add Diethyl Ether (degassed) dropwise to the cold solution until turbidity appears.

-

-

Isolation:

-

Filter the crystals rapidly.

-

Wash with cold, degassed Ethanol/Ether (1:1 mixture).

-

Dry under high vacuum immediately.

-

Workflow Visualization

Figure 1: The "Reductive Recrystallization" workflow designed to reverse oxidation and remove particulates.

Module 3: Troubleshooting Guide

Common Failure Modes

| Symptom | Root Cause | Remediation |

| Crystals turn pink during drying | Re-oxidation due to residual solvent or air exposure. | 1. Dry under strict vacuum or Nitrogen flow.2. Wash filter cake with Ether (removes high-boiling alcohols faster). |

| Oiling out (Sticky goo instead of crystals) | Solvent polarity is too high or cooling was too fast. | 1. Re-heat and add more Ethanol.2. Seed the solution with a tiny crystal of pure product.3. Scratch the glass surface with a spatula. |

| Low Recovery Yield (<40%) | Product is too soluble in Ethanol. | 1. Concentrate the mother liquor by 50%.2. Use Diethyl Ether as an anti-solvent to force precipitation.3. Ensure the solution is fully chilled to 0°C or -20°C. |

| Solution remains dark after Dithionite | High burden of "tar" (polymeric impurities). | 1. Increase Activated Charcoal load.2. Perform a "pre-wash" of the solid with cold Ethyl Acetate (removes non-polar tars) before recrystallization. |

Advanced FAQ: The "Free Base" Trap

Q: Should I convert it to the free base, distill it, and re-make the salt? A: NO. While distillation is effective for many anilines, 6-amino-2,3-dimethylphenol has a high boiling point and is extremely sensitive to thermal oxidation. Distillation often results in extensive tar formation. Recrystallization of the salt is safer and more efficient.

Module 4: Storage & Handling Standards

Once purified, the stability of the compound depends entirely on storage conditions.

-

Container: Amber glass vial (UV protection).

-

Headspace: Flush with Argon or Nitrogen before capping.[2]

-

Temperature: Store at -20°C (Freezer).

-

Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel (Hydrochlorides are hygroscopic; water promotes oxidation).

References

- Vogel's Textbook of Practical Organic Chemistry.Purification of Aminophenols. 5th Edition, Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Patent US3717680A. Purification of p-aminophenol. (Describes the industrial use of reducing agents and pH control for aminophenol purification).

-

BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds. (Protocols for antioxidant usage in HPLC and synthesis).

Sources

Validation & Comparative

A Comparative Guide to Assessing the Chemical Purity of 6-Amino-2,3-dimethylphenol Hydrochloride via Titration

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide offers an in-depth technical exploration of a classic, yet robust, analytical technique—titration—for assessing the chemical purity of 6-Amino-2,3-dimethylphenol hydrochloride. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and objectively compare this method with modern chromatographic techniques.

The Critical Role of Purity in Drug Development

6-Amino-2,3-dimethylphenol hydrochloride is a vital building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, yield, and safety profile of the final drug product. Impurities can arise from starting materials, by-products of side reactions, or degradation. Therefore, a reliable and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Titration: A First-Principles Approach to Purity Assessment

While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are lauded for their sensitivity and specificity, titration remains a powerful tool for determining the purity of a substance based on its fundamental chemical reactivity. For an amine salt like 6-Amino-2,3-dimethylphenol hydrochloride, a non-aqueous acid-base titration is the method of choice.

The Rationale for Non-Aqueous Titration

In an aqueous environment, the basicity of the amino group of 6-Amino-2,3-dimethylphenol is weakened due to the leveling effect of water. Water can act as both a weak acid and a weak base, competing with the analyte and leading to an indistinct endpoint.[1] To overcome this, we employ a non-aqueous solvent system, typically glacial acetic acid. Acetic acid is a weaker base than water, and it enhances the basicity of the amine, allowing for a sharp and discernible endpoint when titrated with a strong acid like perchloric acid.[2][3]

The hydrochloride salt of the amine must be addressed. In a non-aqueous titration with perchloric acid in glacial acetic acid, the amine hydrochloride can be titrated directly. An ingenious modification to this method involves the addition of mercuric acetate to tie up the halide ion as an undissociated mercuric halide complex, thus preventing interference.[4]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol describes a self-validating system for the purity assessment of 6-Amino-2,3-dimethylphenol hydrochloride. The use of a potentiometric endpoint determination provides a more objective and precise result compared to a visual indicator.

Reagents and Equipment

-

6-Amino-2,3-dimethylphenol hydrochloride (Sample)

-

Glacial Acetic Acid (AR grade)

-

Perchloric Acid (70%, AR grade)

-

Acetic Anhydride (AR grade)

-

Potassium Hydrogen Phthalate (KHP) (Primary Standard)

-

Crystal Violet Indicator (0.5% w/v in glacial acetic acid)

-

Potentiometric Autotitrator with a glass and reference electrode (or a combined pH electrode suitable for non-aqueous solutions)

-

Analytical Balance (± 0.0001 g)

-

Volumetric flasks, pipettes, and burette (Class A)

Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid

Caution: Perchloric acid is a strong oxidizing agent and should be handled with care in a fume hood.

-

To 800 mL of glacial acetic acid in a 1 L volumetric flask, slowly add 8.5 mL of 70% perchloric acid while stirring.

-

Add 20 mL of acetic anhydride to the solution. Acetic anhydride reacts with the water from the perchloric acid and any residual water in the glacial acetic acid, rendering the titrant anhydrous.[2]

-

Dilute to the 1 L mark with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction between acetic anhydride and water is complete.

Standardization of 0.1 M Perchloric Acid

-

Accurately weigh approximately 0.5 g of dried KHP (primary standard) into a 250 mL beaker.

-

Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.

-

Allow the solution to cool to room temperature.

-

Titrate with the prepared 0.1 M perchloric acid solution using a potentiometric endpoint. The endpoint is the point of maximum inflection on the titration curve.

-

Calculate the molarity of the perchloric acid solution.

Sample Analysis

-

Accurately weigh approximately 0.15 g of 6-Amino-2,3-dimethylphenol hydrochloride into a 250 mL beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) or pH as a function of the titrant volume.

-

Determine the equivalence point from the titration curve (the point of maximum inflection) or its first or second derivative.[5][6]

Calculation of Purity

The purity of 6-Amino-2,3-dimethylphenol hydrochloride is calculated as follows:

Purity (%) = (V × M × F) / W × 100

Where:

-

V = Volume of perchloric acid consumed at the equivalence point (L)

-

M = Molarity of the perchloric acid solution (mol/L)

-

F = Molecular weight of 6-Amino-2,3-dimethylphenol hydrochloride (173.64 g/mol )[7]

-

W = Weight of the sample (g)

Workflow Diagram

Caption: Workflow for the purity assessment of 6-Amino-2,3-dimethylphenol hydrochloride by non-aqueous potentiometric titration.

Comparative Analysis: Titration vs. Chromatographic Methods

While titration provides a direct measure of the basic amine content, other methods like HPLC and GC-MS offer a more detailed impurity profile. The choice of method depends on the specific requirements of the analysis.

| Feature | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Acid-base neutralization | Differential partitioning between mobile and stationary phases | Separation based on volatility and mass-to-charge ratio of ions |

| Specificity | Moderate (titrates all basic substances) | High (separates and quantifies individual components) | Very High (separates and identifies components based on mass spectra) |

| Sensitivity | Lower (typically mg range) | High (µg to ng range)[8] | Very High (ng to pg range) |

| Quantification | Absolute (based on stoichiometry) | Relative (requires a reference standard) | Relative (requires a reference standard) |

| Impurity Profiling | No | Yes (detects and quantifies impurities with a chromophore) | Yes (identifies and quantifies volatile impurities) |

| Speed | Fast (per sample) | Moderate (longer run times) | Moderate to Slow (sample preparation can be extensive) |

| Cost (Equipment) | Low | High | Very High |

| Cost (per sample) | Low | Moderate | High |

| Derivatization | Not required | May be required for detection of compounds without a chromophore[9][10] | Often required for polar and non-volatile compounds[11] |

| Best Suited For | Assay of bulk material, determination of total base content | Routine quality control, impurity profiling, stability studies[12][13] | Identification of unknown impurities, trace analysis[14] |

Conclusion

The non-aqueous potentiometric titration of 6-Amino-2,3-dimethylphenol hydrochloride is a reliable, cost-effective, and accurate method for determining the purity of the bulk substance. Its strength lies in its foundation in stoichiometry, providing an absolute measure of the active moiety. While it lacks the specificity for detailed impurity profiling offered by chromatographic techniques like HPLC and GC-MS, it serves as an excellent primary method for assay and as a complementary technique for validating other analytical methods. For researchers and drug development professionals, a comprehensive understanding of this fundamental analytical technique is invaluable for ensuring the quality and integrity of their chemical entities.

References

-

MDPI. (2025, March 6). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

-

digicollections.net. (2017). 2.6. Non-aqueous titration. Retrieved from [Link]

-

Scribd. (n.d.). Non-Aqueous Titrations | PDF | Acid. Retrieved from [Link]

-

YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 9). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

-

PubMed. (1976, October). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]

-

IRJET. (2021, July 15). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

-

MDPI. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. info.gfschemicals.com [info.gfschemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6-amino-2,3-dimethylphenol hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. irjet.net [irjet.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.